molecular formula C10H11NO3 B11902394 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11902394
M. Wt: 193.20 g/mol
InChI Key: XMBFPFCDVMKUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline-4-carboxylic acids. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali yields 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids as individual cis isomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acids, while reduction can produce tetrahydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-hydroxy-2,3-dihydro-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-9(13)10(14)5-6-11-8-4-2-1-3-7(8)10/h1-4,11,14H,5-6H2,(H,12,13)

InChI Key

XMBFPFCDVMKUIN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C1(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.